2,5-Dimethoxybenzyl alcohol
Overview
Description
2,5-Dimethoxybenzyl alcohol is a chemical compound that is a derivative of benzyl alcohol with two methoxy groups on the aromatic ring. It is related to other compounds that have been studied for their reactivity and potential applications in various chemical reactions and processes.
Synthesis Analysis
The synthesis of 2,5-dimethoxybenzyl alcohol derivatives and related compounds has been explored in several studies. For instance, a method for converting benzylic alcohols to aldehydes, ketones, and carboxylic acids using NaOCl in 1,2-dimethoxyethane without any additives has been developed, which could potentially be applied to the synthesis of 2,5-dimethoxybenzyl alcohol derivatives .
Molecular Structure Analysis
The molecular structure of compounds related to 2,5-dimethoxybenzyl alcohol has been determined in some studies. For example, the crystal structure of a compound with a 1,3-dioxane ring and a methoxybenzylidene group was analyzed using X-ray crystallographic techniques . Additionally, the influence of substituents on the crystal structure of β-amino alcohols related to 2,5-dimethoxybenzyl alcohol has been studied .
Chemical Reactions Analysis
The reactivity of 2,5-dimethoxybenzyl alcohol in chemical reactions has been investigated, particularly in oxidation reactions. A study found that the rate of oxidation of 2,5-dimethoxybenzyl alcohol by a non-heme iron(IV)-oxo complex was significantly enhanced in the presence of scandium(III) triflate, indicating a change in the reaction mechanism from hydrogen atom transfer to stepwise electron and proton transfer .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-dimethoxybenzyl alcohol have not been directly reported in the provided papers. However, related studies have examined the properties of similar compounds. For example, the rotational spectrum of 2-fluorobenzyl alcohol was measured, providing insights into the molecular geometry and hydrogen bonding of the compound . The effects of dimethoxy groups on the photoconversion of nitrobenzyl alcohols were also investigated, which could be relevant to understanding the photophysical properties of 2,5-dimethoxybenzyl alcohol .
Relevant Case Studies
Several case studies have been conducted on compounds similar to 2,5-dimethoxybenzyl alcohol. One study identified 2-chloro-1,4-dimethoxybenzene as a superior cofactor to veratryl alcohol in the oxidation of anisyl alcohol by lignin peroxidase, which could have implications for the role of 2,5-dimethoxybenzyl alcohol in similar enzymatic reactions . Another study examined the formation of a cation radical during the oxidation of 2-chloro-1,4-dimethoxybenzene, which could provide insights into the radical-mediated oxidation processes of 2,5-dimethoxybenzyl alcohol .
Scientific Research Applications
Oxidation Mechanisms
- Enhanced Oxidation in the Presence of Scandium(III): The oxidation rate of 2,5-dimethoxybenzyl alcohol is significantly enhanced by Scandium(III). This observation indicates a shift in the reaction mechanism from a one-step hydrogen atom transfer to a stepwise Sc(3+)-coupled electron transfer, followed by proton transfer (Morimoto et al., 2012).
Structural Analysis in Solid State
- Structural Features in Dendrimer Materials: The structure of 3,5-dimethoxybenzyl alcohol, determined from powder X-ray diffraction, is important for understanding the higher generation dendrimer materials in this family (Pan et al., 2004).
Biomimetic Oxidation Studies
- Catalysis by Iron(III) Porphyrins and Horseradish Peroxidase: The oxidation of 3,4-dimethoxybenzyl alcohol (veratryl alcohol) catalyzed by iron(III) porphyrins and horseradish peroxidase in ionic liquids has been studied, showing increased catalytic activity (Kumar et al., 2007).
Vibrational Spectra Analysis
- Molecular Vibrational Spectra: The molecular vibrational spectra of 3,5-dimethoxybenzyl alcohol have been studied, providing significant insights for understanding related drug molecules and dendrimers (Han et al., 2010).
Photochemical Applications
- Monitoring Photolysis by Mass Spectrometry: The photolysis of benzyl acetate and 3,5-dimethoxybenzyl acetate has been monitored using membrane introduction mass spectrometry, revealing insights into the reaction mechanism and product formation (Wong et al., 1996).
Synthesis and Antitumor Activity
- Synthesis and Potential in Cancer Treatment: The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has shown potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against certain cancers (Grivsky et al., 1980).
Chiral Synthesis
- Diastereodivergent Synthesis Using Aluminum and Magnesium Reagents: The reaction of enantiomerically pure 2,5-dimethoxybenzyl alcohol derivatives with organomagnesium and organoaluminum derivatives results in highly diastereodivergent products, important for chiral synthesis (Almorín et al., 2003).
Pheromone Synthesis
- Synthesis of a Cockroach Pheromone: An experiment involving the synthesis of a cockroach pheromone, gentisyl quinone isovalerate, uses 2,5-dimethoxybenzyl alcohol as a starting material. This synthesis is notable for its educational value and real-world application (Feist, 2008).
Enzymatic Oxidation Studies
- Enzymatic Oxidation by Ligninase: The oxidation of 3,4-dimethoxybenzyl alcohol by ligninase from Phanerocheate chrysosporium is characterized, providing insights into the enzymatic degradation of lignin-like substrates (Tien et al., 1986).
Safety And Hazards
properties
IUPAC Name |
(2,5-dimethoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQMUABRZGUAOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187166 | |
Record name | 2,5-Dimethoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless viscous liquid; [Sigma-Aldrich MSDS] | |
Record name | 2,5-Dimethoxybenzyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19490 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2,5-Dimethoxybenzyl alcohol | |
CAS RN |
33524-31-1 | |
Record name | 2,5-Dimethoxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33524-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethoxybenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033524311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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